3-Phenyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The combination of these structures in a compound could potentially lead to a molecule with significant biological activity.
Synthesis Analysis
Thiophene and isoxazole moieties can be synthesized through various methods. For instance, thiophene can be synthesized through condensation reactions such as the Gewald reaction . Isoxazole synthesis often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Isoxazole is also a five-membered heterocyclic moiety .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the development of novel synthetic pathways and structural analyses of compounds similar to 3-Phenyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione. For instance, Klásek et al. (2010) investigated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked and imidazoline derivatives, showcasing a method for creating structurally complex and potentially bioactive compounds Klásek, A., et al., Tetrahedron, 2010.
Antimicrobial Activity
Synthesis and evaluation of antimicrobial properties have been a significant area of research. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones that exhibited good activity against gram-positive bacteria, demonstrating the potential of such compounds in developing new antibacterial agents Prakash, O., et al., Medicinal Chemistry Research, 2011.
Structural and Combinatorial Analysis
The structural exploration and combinatorial analysis of similar compounds provide insights into their chemical behavior and potential applications. Benaka Prasad et al. (2018) synthesized new racemic compounds and analyzed their structures through X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding compound properties Benaka Prasad, S., et al., Journal of Molecular Structure, 2018.
Synthesis of Derivatives and Their Anticancer Activity
The synthesis of novel derivatives and evaluation of their anticancer activity is a crucial area of research. Kumar et al. (2022) focused on the synthesis of N-substituted indole derivatives and assessed their efficacy against human breast cancer cell lines, indicating the potential of these compounds in cancer treatment Kumar, N., et al., Indian Drugs, 2022.
Electrochemical Studies
Electrochemical studies of hydantoin derivatives, including those similar to the compound , have been conducted to understand their electrochemical behavior and potential applications. Nosheen et al. (2012) explored the electrochemical oxidation of new hydantoin derivatives, providing valuable information on their redox processes and potential for biochemical applications Nosheen, E., et al., Electrochimica Acta, 2012.
Future Directions
The future directions in the field of drug discovery involve the development of new eco-friendly synthetic strategies for the synthesis of isoxazoles . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3-phenyl-1-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20-14-25(22(29)26(20)16-5-2-1-3-6-16)15-8-10-24(11-9-15)21(28)17-13-18(30-23-17)19-7-4-12-31-19/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYUAVDSRCLYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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